molecular formula C12H14N2O B182012 4-(Morpholinomethyl)benzonitrile CAS No. 37812-51-4

4-(Morpholinomethyl)benzonitrile

Cat. No. B182012
CAS RN: 37812-51-4
M. Wt: 202.25 g/mol
InChI Key: BCZLYNFDOJXWGN-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)benzonitrile is a chemical compound with the empirical formula C12H14N2O . It has a molecular weight of 202.25 .


Molecular Structure Analysis

The molecular structure of 4-(Morpholinomethyl)benzonitrile consists of a benzene ring attached to a nitrile group and a morpholine ring via a methylene bridge . The compound has been characterized by spectroscopic techniques, including FT-IR and C–C vibrations .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4-(Morpholinomethyl)benzonitrile .


Physical And Chemical Properties Analysis

4-(Morpholinomethyl)benzonitrile is a solid compound . It has a molecular weight of 202.25 , and its density is 1.1±0.1 g/cm3 . The compound has a boiling point of 332.4±32.0 °C at 760 mmHg , and a melting point of 84ºC to 89ºC .

Scientific Research Applications

  • Topical Local Anaesthetic : 4-Phenoxymethyl-benzonitrile derivatives, like fomocaine, have been developed as potent topical local anaesthetics with low toxicity (Oelschläger, Iglesias-Meier, Götze, & Schatton, 1977).

  • Antitumor Activity : Certain derivatives, such as 4-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)Benzonitrile, demonstrate inhibition of cancer cell proliferation (Lu et al., 2018).

  • Histamine H3 Antagonists : 4-Phenoxypiperidines, including compounds with a 4-phenoxypiperidine core, have been identified as potent H3 receptor antagonists, which could have implications in treating neurological disorders (Dvorak et al., 2005).

  • Crystal Structure Studies : The crystal structure of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile has been determined, providing insights into its molecular configuration (Fun et al., 2011).

  • High Voltage Lithium Ion Battery Additive : 4-(Trifluoromethyl)-benzonitrile derivatives have shown effectiveness as electrolyte additives in high voltage lithium ion batteries, enhancing cyclic stability (Huang et al., 2014).

  • MAO Inhibitor Antidepressant : Compounds such as 4-Chloro-N-(3-morpholinopropyl)benzamide have been used in the synthesis of antidepressants like befol, a type A reversible MAO inhibitor (Donskaya et al., 2004).

  • Ionic Liquids Synthesis : 4-Benzyl-4-methylmorpholinium salts, related to 4-(Morpholinomethyl)benzonitrile, have been synthesized, with studies focusing on their physicochemical properties, biodegradability, and toxicity (Pernak et al., 2011).

Safety And Hazards

4-(Morpholinomethyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

4-(morpholin-4-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZLYNFDOJXWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191253
Record name p-Tolunitrile, alpha-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholinomethyl)benzonitrile

CAS RN

37812-51-4
Record name 4-(Morpholinomethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37812-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Tolunitrile, alpha-(4-morpholinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037812514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tolunitrile, alpha-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-(bromomethyl)benzonitrile (4.00 g, 20 mmol) in DCM (50 ml), at room temperature, triethylamine (4.12 g, 41 mmol) and morpholine (2.67 g, 31 mmol) were added. The reaction mixture was stirred overnight at room temperature. The solution was then diluted with DCM (100 ml) and washed with NaHCO3 saturated aqueous solution (50 ml), the organic phase was separated, dried over magnesium sulphate and solvents evaporated under reduced pressure. The product was purified by column chromatography using a 80 g silica gel cartridge and the following gradient: Solvent A: DCM, Solvent B: MeOH, 1 min hold at 100% A followed by 12 min ramp to 2.5% B and then 5 min hold at 2.5% B. The desired fractions were combined and concentrated to dryness under reduced pressure to obtain the desired product as a white solid (3 g, 14.8 mmol, Yield 72%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step Two
Quantity
2.67 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

To a solution of 4-cyanobenzylbromide (1.0 g, 5.1 mmol) in MeCN (10 ml) was added morpholine (0.44 g, 0.44 ml, 5.1 mmol) and the reaction was stirred at room temperature for 1 h. The precipitate was filtered off and partioned between CH2Cl2 and NaOH (2M). The organic layer was separated, dried over MgSO4 and dried to give the desired nitrile (0.70 g, 68%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
68%

Synthesis routes and methods III

Procedure details

Dissolve 4-cyanobenzaldehyde (5 g, 38.1 mmol), morpholine (4.15 g, 47.7 mmol) and acetic acid (2.2 mL, 38.1 mmol) in DCE (100 mL). Add sodium cyanoborohydride (3.59 g, 57.2 mmol), and stir the mixture overnight. Add water (100 mL), separate the layers and extract the aqueous layer with DCM (3×50 mL). Wash the combined organic extracts with brine, dry over Na2SO4, filter and concentrate in vacuo. Purify by chromatography on silica gel (80 g, pre-packed cartridge) eluting with hexane/EtOAc (1:0 to 1:2 over 1.25 h, 80 mL/min) to obtain the desired intermediate as a colorless oil (6.1 g, 79%). MS (APCI+) m/z: 203 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WH Malki, AM Gouda, HEA Ali, R Al-Rousan… - European Journal of …, 2018 - Elsevier
Protein kinases are promising therapeutic targets for cancer therapy. Here, we applied multiple approaches to optimize the potency and selectivity of our reported alloxazine scaffold. …
Number of citations: 21 www.sciencedirect.com
CH Jin, M Krishnaiah, D Sreenu… - Journal of medicinal …, 2014 - ACS Publications
A series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles was synthesized and evaluated to optimize a prototype inhibitor of TGF-β type I receptor …
Number of citations: 124 pubs.acs.org
A Smith, RJ Wall, S Patterson, T Rowan… - Journal of medicinal …, 2022 - ACS Publications
African animal trypanosomiasis or nagana, caused principally by infection of the protozoan parasites Trypanosoma congolense and Trypanosoma vivax, is a major problem in cattle and …
Number of citations: 7 pubs.acs.org
C Ferroni - 2012 - amsdottorato.unibo.it
Tumor is a lesion that may be formed by an abnormal growth of neoplastic cells. Many factors increase the risk of cancer and different targets are involved in tumor progression. Within …
Number of citations: 2 amsdottorato.unibo.it

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